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DBCO-COONHS ester

Cat. No.: B8103895
M. Wt: 501.5 g/mol
InChI Key: JNVYOJKXEPFCRS-UHFFFAOYSA-N
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Description

Contextualizing DBCO-COONHS Ester within Bioorthogonal Click Chemistry

The foundation of this compound's function lies within the realm of "click chemistry," a concept introduced in 2001 that describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. chempep.com A key subset of this field is bioorthogonal chemistry, which involves reactions that can proceed within complex biological systems without interfering with native biochemical processes. thermofisher.cninterchim.frglenresearch.com

The primary bioorthogonal reaction relevant to DBCO is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comacs.org This reaction is a cornerstone of copper-free click chemistry, capitalizing on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide-containing molecule, forming a stable triazole linkage. chempep.combroadpharm.comresearchgate.net The reaction proceeds without the need for the cytotoxic copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC exceptionally well-suited for applications in living cells and organisms. chempep.comthermofisher.cn

Within the family of strained cyclooctynes, dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), is one of the most widely used and reactive reagents. chempep.cominterchim.frlumiprobe.com Its high reactivity and stability make it an ideal component for bioorthogonal labeling. broadpharm.comlumiprobe.com this compound is a reagent that incorporates this powerful DBCO moiety, allowing researchers to leverage the precision of SPAAC for conjugating molecules of interest. medchemexpress.comchempep.com

Table 1: Comparison of Common Bioorthogonal Reactions

Reaction Reactive Groups Catalyst Required Key Features
CuAAC Terminal Alkyne + Azide (B81097) Copper(I) High efficiency and selectivity, but copper toxicity limits in vivo use. chempep.comthermofisher.cn
SPAAC Strained Alkyne (e.g., DBCO) + Azide None (Copper-Free) Bioorthogonal, suitable for live-cell applications due to lack of catalyst. chempep.comacs.orgbroadpharm.com
Staudinger Ligation Azide + Phosphine (B1218219) None One of the first bioorthogonal reactions, but can have slower kinetics and phosphine oxidation issues. researchgate.net
IEDDA Tetrazine + Strained Alkene (e.g., TCO) None Extremely fast kinetics, often faster than SPAAC. chempep.com

The Role of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Conjugation

N-Hydroxysuccinimide (NHS) esters are a class of highly reactive compounds widely employed for the chemical modification of biomolecules. glenresearch.comlumiprobe.com Their primary utility is in forming covalent bonds with primary and secondary amine groups, which are abundantly present in biomolecules such as the N-terminus of polypeptides and the epsilon-amino group of lysine (B10760008) residues. lumiprobe.comnih.gov

The conjugation reaction proceeds via aminolysis, where the nucleophilic amine attacks the carbonyl carbon of the NHS ester. glenresearch.comthermofisher.com This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com This chemistry is one of the most common strategies for labeling and crosslinking proteins and other amine-containing molecules. glenresearch.com

Structural Components and Bifunctional Nature of this compound

This compound is a heterobifunctional molecule, meaning it possesses two different reactive groups, each designed for a specific chemical transformation. chempep.comjenabioscience.com This dual functionality is central to its utility as a molecular bridge or linker.

The two key structural components are:

Dibenzocyclooctyne (DBCO) Group : This is the bioorthogonal "click" handle of the molecule. interchim.frlumiprobe.com The eight-membered alkyne ring is fused to two benzene (B151609) rings, creating significant ring strain that drives the rapid, catalyst-free reaction with azide-functionalized molecules to form a stable triazole ring. chempep.combroadpharm.comnih.gov

N-Hydroxysuccinimide (NHS) Ester Group : This is the amine-reactive moiety. thermofisher.comwikipedia.org It allows for the covalent attachment of the entire DBCO-containing linker to a biomolecule that has accessible primary or secondary amines, such as proteins or peptides. lumiprobe.com

The bifunctional nature of this compound enables a powerful two-step bioconjugation strategy. chempep.com First, the NHS ester end reacts with an amine-containing biomolecule (e.g., an antibody), effectively installing a DBCO group onto it. broadpharm.comchempep.com After this initial labeling step, the newly DBCO-functionalized biomolecule can be introduced to a second molecule bearing an azide group (e.g., a drug molecule or a fluorescent probe). The two molecules are then joined via the highly specific and efficient SPAAC reaction. medchemexpress.comchempep.com

Table 2: Chemical Properties of this compound

Property Value Source
Chemical Formula C₂₃H₁₈N₂O₅ nih.govchemicalbook.com
Molecular Weight 402.4 g/mol nih.govchemicalbook.com
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate nih.gov
Reactive Group 1 Dibenzocyclooctyne (DBCO) lumiprobe.commedchemexpress.com
Reactive Toward Azides lumiprobe.commedchemexpress.com
Reactive Group 2 N-Hydroxysuccinimide (NHS) Ester lumiprobe.commedchemexpress.com
Reactive Toward Primary/Secondary Amines lumiprobe.commedchemexpress.com

Historical Context and Evolution of Copper-Free Click Chemistry Reagents

The journey to modern copper-free click reagents began with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that became the gold standard of click chemistry. thermofisher.cnglenresearch.com However, the dependence on a copper catalyst, which is cytotoxic and can interfere with biological processes, severely limited its application within living systems. chempep.comthermofisher.cn

This limitation was the primary impetus for developing a new class of reagents that could undergo the azide-alkyne cycloaddition without a metal catalyst. chempep.com Researchers turned to the work of Georg Wittig, who had explored the reaction of azides with strained cyclooctynes in the 1960s. chempep.com In 2004, Carolyn Bertozzi's group revitalized this concept for bioorthogonal chemistry, demonstrating that the ring strain of a cyclooctyne was sufficient to promote the reaction with azides, thus obviating the need for copper.

This breakthrough led to the development of several generations of strained cyclooctynes, each aiming to improve reaction kinetics and stability for biological applications.

Early Cyclooctynes : The first generation included compounds like monofluorinated cyclooctyne (MOFO) and difluorinated cyclooctyne (DIFO), which used fluorine substitution to enhance reactivity. wikipedia.org

Aryl-Fused Cyclooctynes : A significant advance came with the fusion of benzene rings to the cyclooctyne core. This further increased ring strain and accelerated the reaction rate. wikipedia.org Reagents like dibenzocyclooctyne (DIBO) were developed, which eventually led to the creation of the highly reactive and widely adopted dibenzoazacyclooctyne (DBCO/ADIBO). chempep.comresearchgate.netwikipedia.org

These innovations have made SPAAC one of the most robust and popular methods in bioorthogonal chemistry, enabling complex biological studies that were previously intractable. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N3O6 B8103895 DBCO-COONHS ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6/c32-24(11-5-6-12-28(36)37-31-26(34)15-16-27(31)35)29-18-17-25(33)30-19-22-9-2-1-7-20(22)13-14-21-8-3-4-10-23(21)30/h1-4,7-10H,5-6,11-12,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYOJKXEPFCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Foundations of Dbco Coonhs Ester Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism with the DBCO Moiety

The DBCO moiety is a strained cyclooctyne (B158145) derivative that undergoes a [3+2] cycloaddition reaction with azides. interchim.frlumiprobe.com This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or copper-free click chemistry, forms a stable triazole ring without the need for a cytotoxic copper catalyst, making it particularly suitable for biological applications. interchim.frbldpharm.combiochempeg.com The inherent ring strain in the cyclooctyne accelerates the reaction rate compared to unstrained alkynes. interchim.frbldpharm.comwikipedia.org

The SPAAC mechanism involves a concerted cycloaddition between the strained alkyne and the azide (B81097). This process leads to the formation of a 1,2,3-triazole product. wikipedia.orgrsc.orgresearchgate.net The reaction proceeds through a transition state where the alkyne and azide approach each other, followed by the formation of two new carbon-nitrogen bonds and the breaking of the nitrogen-nitrogen triple bond in the azide. wikipedia.orgresearchgate.net

Reaction Kinetics and Efficiency in Aqueous and Organic Media

SPAAC reactions involving DBCO derivatives generally exhibit second-order rate constants in the range of 1–2 M⁻¹s⁻¹ with azide groups. nih.govresearchgate.net While this rate is slower compared to copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is sufficiently fast for many biological labeling applications, especially when local concentrations of the reactants are high. bldpharm.comrsc.org The reaction can be performed effectively in both aqueous buffers and organic solvents, depending on the solubility of the molecules being conjugated. broadpharm.comsurfacesciencewestern.com The presence of PEG linkers in some DBCO reagents can enhance their hydrophilicity, improving their solubility and reactivity in aqueous media. broadpharm.com

Research has explored the kinetics of SPAAC reactions with DBCO and other cyclooctynes. For instance, studies comparing DBCO and bicyclo[6.1.0]nonyne (BCN) have shown that DBCO generally exhibits a higher reaction rate with benzyl (B1604629) azide in organic co-solvents. researchgate.netnih.gov The reaction kinetics can be influenced by the nature of the azide and the cyclooctyne, as well as the reaction conditions. researchgate.netresearchgate.netsnmjournals.org

Bioorthogonality and Chemoselectivity Considerations in SPAAC

A key advantage of the SPAAC reaction is its bioorthogonality, meaning it proceeds without interfering with the native biochemical processes of living systems. bldpharm.combiochempeg.comnanocs.net Azide and alkyne functional groups are generally absent or rare in biological environments, ensuring that the reaction occurs specifically between the introduced click partners. bldpharm.combiochempeg.com This chemoselectivity allows for the selective labeling or conjugation of target molecules within complex biological mixtures, such as cell lysates or even in live cells and organisms. conju-probe.combldpharm.combiochempeg.com

DBCO is highly selective for azides and does not typically react with other functional groups commonly found in biomolecules, such as amines, hydroxyls, or thiols, under physiological conditions. conju-probe.combroadpharm.com This orthogonality is crucial for minimizing off-target labeling and ensuring the specificity of bioconjugation. Unlike some other cyclooctynes, DBCO does not react with tetrazines, which allows for orthogonal conjugation strategies involving both SPAAC and inverse electron-demand Diels-Alder (IEDDA) reactions. lumiprobe.comantibodies.comnanosoftpolymers.com

N-Hydroxysuccinimide Ester Amidation Mechanism with Primary Amines

The NHS ester moiety of DBCO-COONHS ester is highly reactive towards primary amines, forming a stable amide bond through an amidation reaction. papyrusbio.comglenresearch.comthermofisher.com This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.comthermofisher.comcreative-proteomics.com The N-hydroxysuccinimide group is released as a leaving group. glenresearch.comthermofisher.comcreative-proteomics.com

This reaction is widely used for labeling proteins, peptides, and other molecules containing primary amine groups, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus of polypeptide chains. papyrusbio.comglenresearch.comwindows.netnih.gov

Reaction Conditions and pH Dependence for NHS Ester Reactivity

The reactivity of NHS esters with primary amines is strongly dependent on pH. papyrusbio.comwindows.netlumiprobe.com The reaction is most efficient in slightly alkaline conditions, typically between pH 7.2 and 9.0. papyrusbio.comthermofisher.cominterchim.fr At lower pH values, primary amines are protonated and less nucleophilic, slowing down the reaction rate. papyrusbio.comlumiprobe.com As the pH increases, the concentration of deprotonated, nucleophilic amines increases, favoring the amidation reaction. papyrusbio.comlumiprobe.com

However, at higher pH values, a competing hydrolysis reaction of the NHS ester becomes more significant. windows.netlumiprobe.cominterchim.fr Therefore, an optimal pH range is crucial to balance the rate of amidation with the rate of hydrolysis. Buffers commonly used for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers within the optimal pH range. nanocs.netthermofisher.com It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the NHS ester. nanocs.netinterchim.fr

Susceptibility to Hydrolysis and Stability in Solution

NHS esters are susceptible to hydrolysis in the presence of water or moisture, which converts the reactive ester into an unreactive carboxylic acid. papyrusbio.comthermofisher.comlumiprobe.com This hydrolysis is a competing reaction to the desired amidation with primary amines. nanocs.netpapyrusbio.com The rate of hydrolysis increases with increasing pH and water concentration. thermofisher.comthermofisher.com

While primary amines are generally much better nucleophiles than water, hydrolysis can still reduce the efficiency of the conjugation, especially under suboptimal conditions or when the concentration of the amine target is low. glenresearch.comthermofisher.com The half-life of NHS esters in aqueous solutions decreases significantly with increasing pH. For example, the half-life can be several hours at pH 7.0 but only minutes at pH 8.6. thermofisher.comthermofisher.com

To minimize hydrolysis, NHS ester reagents are typically stored desiccated and protected from moisture. nanocs.netantibodies.comthermofisher.com Stock solutions are ideally prepared immediately before use, although solutions in anhydrous organic solvents like DMSO or DMF can be stored for longer periods at low temperatures. nanocs.netlumiprobe.cominterchim.fr

Orthogonal Reactivity Profiles of DBCO and NHS Ester Functional Groups

The key feature of this compound as a heterobifunctional crosslinker is the orthogonal reactivity of its two functional groups. lumiprobe.com The DBCO moiety reacts selectively with azides via SPAAC, while the NHS ester moiety reacts selectively with primary amines. These two reactions can be carried out independently or sequentially without significant cross-reactivity between the DBCO group and amines or between the NHS ester group and azides under appropriate reaction conditions. lumiprobe.comconju-probe.com

This orthogonality allows for the selective modification of two different molecules or sites on the same molecule. For example, a molecule containing an azide can be conjugated to the DBCO moiety, and subsequently, a molecule containing a primary amine can be conjugated to the NHS ester moiety, or vice versa. This enables the creation of complex bioconjugates with precise control over the attachment points. The distinct reaction mechanisms and conditions required for SPAAC and NHS ester amidation facilitate this orthogonal functionalization.

Cleavage Mechanisms of Integrated Linkers in this compound Variants

Cleavable linkers are designed to be stable in systemic circulation but undergo scission under specific conditions at the target site, enabling the release of the conjugated molecule. Several mechanisms are employed for the controlled cleavage of these linkers when used in conjunction with DBCO- or NHS ester-based conjugation strategies.

Disulfide Bond Reduction

Disulfide bonds are a common type of chemically cleavable linker utilized in bioconjugation, including in constructs involving DBCO and NHS ester functionalities. These linkers exploit the difference in reductive potential between the extracellular environment and the intracellular space. The extracellular environment is generally oxidative, promoting disulfide bond stability. In contrast, the intracellular environment, particularly the cytosol, is reductive due to high concentrations of reducing agents like glutathione (B108866) (GSH) njbio.combroadpharm.comiris-biotech.de. This difference in redox potential allows for the selective cleavage of disulfide linkers upon internalization into cells.

Linkers such as DBCO-SS-NHS and DBCO-PEG3-SS-NHS incorporate a disulfide bond along with DBCO and NHS ester groups creative-biolabs.comaxispharm.com. The NHS ester can be used to conjugate to amine-containing molecules, while the DBCO group is available for click chemistry with azide-tagged molecules. The disulfide bond within the linker serves as the cleavable element. Upon delivery to a reductive environment, the disulfide bond (-S-S-) is reduced to two free thiol groups (-SH), leading to the scission of the linker and the release of the conjugated entity. njbio.combroadpharm.comiris-biotech.de This mechanism is particularly relevant in the context of ADCs, where the release of a cytotoxic payload within target cancer cells is crucial for efficacy and minimizing systemic toxicity. njbio.combocsci.com The kinetics of release from disulfide linkers can be modulated by the steric hindrance around the disulfide bond. njbio.com

Examples of Disulfide-Containing Linkers Used with DBCO/NHS Chemistry:

Linker Name Reactive Groups Cleavable Moiety Application Context
DBCO-SS-NHS DBCO, NHS ester Disulfide (-S-S-) Bioconjugation, Antibody Labeling
DBCO-PEG3-SS-NHS DBCO, NHS ester, PEG3 Disulfide (-S-S-) Bioconjugation, Controlled Release
DBCO-S-S-acid DBCO, Carboxylic acid Disulfide (-S-S-) ADC synthesis, Click Chemistry

Enzyme-Triggered Cleavage (e.g., Valine-Citrulline Dipeptide)

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are present or overexpressed in a particular biological environment, such as within target cells or in the tumor microenvironment. This allows for targeted release of conjugated molecules upon enzymatic activity. A widely used motif for enzyme-triggered cleavage, particularly in ADC development, is the valine-citrulline (Val-Cit) dipeptide sequence. broadpharm.combroadpharm.comtcichemicals.comtcichemicals.comiris-biotech.de

The Val-Cit sequence is a substrate for lysosomal proteases, notably Cathepsin B, which is found at elevated levels in the lysosomes of many cancer cells. broadpharm.combroadpharm.comtcichemicals.comtcichemicals.comiris-biotech.de Linkers incorporating the Val-Cit sequence, often alongside a self-immolative group like para-aminobenzyl alcohol (PAB), are stable in the bloodstream but are cleaved by Cathepsin B upon internalization into target cells. tcichemicals.comtcichemicals.comiris-biotech.de Cleavage of the amide bond between Cit and PAB by Cathepsin B triggers a 1,6-elimination of the PAB spacer, leading to the release of the free drug or conjugated molecule. tcichemicals.comtcichemicals.comiris-biotech.de

This compound variants or related linkers can incorporate this Val-Cit motif. For instance, linkers like DBCO-PEG4-Val-Cit-PAB-PNP and DBCO-Val-Cit-PAB-PNP feature a DBCO group for click chemistry, a Val-Cit dipeptide for enzymatic cleavage, and a PAB spacer for efficient payload release. broadpharm.combroadpharm.comaxispharm.commedchemexpress.com The PNP ester in these examples is a leaving group that can be substituted by an amine-containing payload. broadpharm.comaxispharm.commedchemexpress.com These linkers allow for conjugation via the DBCO handle and subsequent intracellular release mediated by lysosomal enzymes.

Examples of Enzyme-Cleavable Linkers Used with DBCO/NHS Chemistry:

Linker Name Reactive Groups Cleavable Moiety Enzyme Application Context
DBCO-PEG4-Val-Cit-PAB-PNP DBCO, PEG, Val-Cit, PAB, PNP Val-Cit dipeptide Cathepsin B ADC Linker
DBCO-Val-Cit-PAB-PNP DBCO, Val-Cit, PAB, PNP Val-Cit dipeptide Cathepsin B ADC Linker
DBCO-PEG8-Val-Cit-PAB-PNP DBCO, PEG, Val-Cit, PAB, PNP Val-Cit dipeptide Cathepsin B ADC Linker

Photolabile Groups (e.g., Nitrobenzyloxyl)

Photolabile linkers offer a mechanism for controlled cleavage triggered by light irradiation. This method allows for spatial and temporal control over the release of conjugated molecules. nih.govacs.orgbroadpharm.comresearchgate.net Among the various photolabile groups, o-nitrobenzyl derivatives are commonly used due to their responsiveness to specific wavelengths of light, often in the UV range. nih.govacs.orgresearchgate.netnih.gov

Linkers incorporating nitrobenzyloxyl (NB) groups can be designed to be cleaved upon irradiation with UV light, typically around 365 nm. nih.gov The photocleavage of the nitrobenzyl group involves a chemical rearrangement that leads to the scission of the linker and release of the conjugated molecule. nih.gov This mechanism is particularly useful in applications requiring precise control over release, such as in material science, surface modification, and controlled drug delivery systems. nih.govbroadpharm.comresearchgate.net

A photocleavable linker featuring a nitrobenzyloxyl spacer, an NHS carbonate group, and a DBCO group has been reported (PC DBCO-NHS Ester). axispharm.com In this construct, the NHS carbonate allows conjugation to amine-containing molecules, the DBCO group facilitates click chemistry, and the nitrobenzyloxyl spacer provides the photocleavable element. Irradiation with UV light efficiently cleaves this linker, releasing the conjugated entity. axispharm.com Research findings indicate that o-nitrobenzyl linkers can undergo clean cleavage upon irradiation, allowing for the release of functional molecules. nih.govresearchgate.net The rate of photocleavage can be influenced by substituents on the nitrobenzyl group. researcher.life

Examples of Photolabile Linkers Used with DBCO/NHS Chemistry:

Linker Name Reactive Groups Cleavable Moiety Cleavage Trigger Application Context
PC DBCO-NHS Ester DBCO, NHS carbonate ester Nitrobenzyloxyl (NB) UV Light Bioconjugation, Controlled Release, ADCs

Synthetic Methodologies and Derivatization Strategies for Dbco Coonhs Ester Analogues

Synthesis of DBCO-COONHS Ester Precursors

The synthesis of this compound involves the preparation of the DBCO moiety and its subsequent activation to the NHS ester. The core dibenzocyclooctyne structure can be synthesized through various routes, often starting from readily available precursors. One prominent strained alkyne scaffold in chemical biology is bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) rsc.org. An oxidized analogue, BCN acid, has also been synthesized, offering facile functionalization via amide bond formation rsc.org.

Several synthetic approaches for aza-dibenzocyclooctyne (DIBAC), a related structure to DBCO, have been reported. One method involves starting from 2-iodobenzyl alcohol and 2-ethynylaniline, employing Sonogashira coupling to form an internal alkyne, followed by protection, semi-hydrogenation to a cis-alkene, oxidation of the alcohol to an aldehyde, and reductive amination mdpi.com. Another route utilizes dibenzosuberone (B195587) as a starting material, converting it to an oxime, followed by treatment with polyphosphoric acid to yield an amide, and subsequent reduction to the amine mdpi.com. A more recent method involves the use of alkyne-cobalt complexes and a Pictet-Spengler reaction mdpi.com.

While the synthesis of the DBCO core can be complex and may involve multiple steps and purification challenges mdpi.comlookchem.com, the resulting DBCO-acid is a key intermediate for generating the active NHS ester. DBCO-acid can be used in the synthesis of DBCO-NHS ester immunomart.commedchemexpress.com. DBCO-NHS ester in solid form is reported to be stable at -20°C for a year or more, but its stability is reduced when dissolved in DMSO lumiprobe.com.

Incorporation of Polyethylene Glycol (PEG) Spacers into this compound Conjugates

Polyethylene glycol (PEG) spacers are frequently incorporated into DBCO conjugates to enhance their properties, such as solubility, reduce aggregation, and minimize non-specific binding labx.comaatbio.combocsci.combocsci.comnih.govbiochempeg.com. PEGylation can also help to alleviate steric hindrance, improving the accessibility of the DBCO group for reaction with its azide (B81097) partner nih.govtandfonline.com. Various PEGylated DBCO reagents are available, including those with different PEG chain lengths and terminal functionalities thermofisher.combocsci.combocsci.combiochempeg.comfishersci.bethermofisher.commedchemexpress.combiochempeg.com.

The incorporation of PEG can be achieved by using PEGylated DBCO-NHS esters or by synthesizing conjugates where a PEG linker is attached to the molecule of interest, which is then reacted with a DBCO compound nih.gov. For example, heterobifunctional crosslinkers containing a PEG spacer, a DBCO group, and another reactive group (like an NHS ester or maleimide) are commonly used labx.comthermofisher.comtandfonline.comfishersci.be. TFP Ester-PEG4-DBCO is one such heterobifunctional crosslinker that reacts with primary amines to introduce a PEGylated DBCO moiety labx.comthermofisher.comthermofisher.com.

PEGylated DBCO derivatives are available with various PEG lengths and architectures, including linear, branched, and multi-arm structures bocsci.combiochempeg.com. These variations allow for tuning the properties of the resulting conjugates for specific applications bocsci.com.

Impact of PEG Chain Length on Conjugation Efficiency and Solubility

The length of the PEG chain in DBCO conjugates can significantly influence conjugation efficiency and the solubility of the resulting bioconjugate nih.govtandfonline.comfishersci.beacs.orgnih.govresearchgate.net. Longer PEG chains generally increase the hydrophilicity of the conjugate, improving solubility in aqueous media aatbio.combocsci.combocsci.combiochempeg.com. This is particularly important when conjugating hydrophobic molecules or working in biological buffers aatbio.combocsci.com.

However, the optimal PEG length can be dependent on the specific molecules being conjugated and the application. One study on the conjugation of DBCO-PEGn-pyrene to azido-modified antibodies observed that while conjugation improved from PEG4 to PEG8, a further increase to PEG12 resulted in decreased conjugation efficiency acs.org. This suggests that excessively long PEG chains might, in some cases, impede the conjugation process, and the ideal length needs to be optimized for each specific system nih.gov.

Here is a summary of findings on the impact of PEG chain length:

PEG Chain LengthObserved Impact on Conjugation Efficiency/SolubilityReference
PEG4Lower conjugation efficiency compared to longer PEGs (7-23 units) in Fab-nanoparticle conjugation. Lower stealth effect compared to longer PEGs (2, 5 kDa) in nanocarrier cell uptake. tandfonline.comnih.govresearchgate.net
PEG7, PEG11, PEG23Improved conjugation efficiency in Fab-nanoparticle conjugation. tandfonline.com
PEG8Improved conjugation efficiency compared to PEG4 in DBCO-pyrene conjugation. acs.org
PEG12Decreased conjugation efficiency compared to PEG8 in DBCO-pyrene conjugation. acs.org
2 kDa, 5 kDaReduced overall cell internalization ("stealth" effect) of nanocarriers. nih.govresearchgate.net

Design and Synthesis of Cleavable Linker Variants of this compound

In some applications, particularly in drug delivery and release, it is desirable to have a linker that can be cleaved under specific conditions to release the conjugated molecule bocsci.commedchemexpress.comnih.govimmunomart.commedchemexpress.com. Cleavable linkers are designed to be stable in circulation but undergo cleavage in response to specific triggers within the target environment, such as changes in pH, redox potential, or enzymatic activity nih.govbocsci.com.

DBCO-containing cleavable linkers have been developed for applications like antibody-drug conjugates (ADCs) and PROTACs bocsci.commedchemexpress.comimmunomart.commedchemexpress.com. Examples of cleavable linkers include those incorporating disulfide bonds, which are cleaved in the reducing environment of the cell cytoplasm immunomart.commedchemexpress.com. DBCO-S-S-acid is an example of a DBCO-containing linker with a disulfide bond immunomart.commedchemexpress.com.

Acid-labile linkers are another type of cleavable linker that exploit the lower pH found in endosomes and lysosomes to trigger hydrolysis and release the payload nih.govbocsci.com. DBCO-modified prodrugs incorporating acid-labile linkers have been developed for targeted drug delivery applications, allowing for the release of the drug within the acidic environment of target tissues nih.gov.

The design and synthesis of cleavable DBCO linkers require careful consideration of the cleavage mechanism, the stability of the linker in different biological compartments, and the release kinetics of the conjugated molecule bocsci.com.

Development of Other Active Ester Forms beyond NHS Ester (e.g., Sulfotetrafluorophenyl (STP) Ester, Tetrafluorophenyl (TFP) Ester)

While NHS esters are commonly used for amine-reactive functionalization with DBCO, other active ester forms have been developed to offer alternative reactivity profiles or improved properties interchim.frfishersci.benih.govmedchemexpress.com. Tetrafluorophenyl (TFP) esters are one such alternative that also react with primary amines labx.comthermofisher.comfishersci.bethermofisher.com.

TFP esters can offer advantages in certain labeling reactions. For example, TFP Ester-PEG4-DBCO is a heterobifunctional crosslinker that reacts with primary amines on proteins labx.comthermofisher.comthermofisher.com. This reagent has been utilized in commercially available protein labeling kits fishersci.bethermofisher.com. The TFP group reacts with primary amines to form a stable amide bond, introducing the PEGylated DBCO moiety labx.comthermofisher.com.

Sulfotetrafluorophenyl (STP) esters are another class of active esters that are often used to enhance water solubility due to the presence of a sulfo group fishersci.benih.gov. While STP esters are mentioned as amine-reactive groups in the context of linkers fishersci.benih.gov, specific examples of DBCO-STP esters and their synthesis or direct comparison with DBCO-NHS esters were not detailed in the provided search results. However, the development of different active ester forms provides researchers with options to optimize labeling efficiency and conjugate properties based on the specific biomolecule and application.

Functionalization of Complex Biomolecules with DBCO Moieties for Subsequent Conjugation

Functionalizing complex biomolecules such as proteins, antibodies, and nucleic acids with DBCO moieties is a crucial step for enabling subsequent copper-free click chemistry conjugations with azide-tagged molecules labx.comaatbio.comlumiprobe.comencapsula.comlumiprobe.combroadpharm.comresearchgate.netrsc.org. This process allows for the creation of diverse bioconjugates, including antibody-drug conjugates, protein-protein conjugates, protein-nucleic acid conjugates, and labeled biomolecules for imaging and detection labx.comaatbio.comlumiprobe.combroadpharm.comrsc.org.

For proteins and antibodies, functionalization with DBCO is commonly achieved by reacting amine-reactive DBCO esters, such as this compound or DBCO-TFP ester, with lysine (B10760008) residues labx.comaatbio.comlumiprobe.comthermofisher.comlumiprobe.com. The reaction typically involves incubating the protein with a molar excess of the DBCO reagent in a suitable buffer aatbio.comlumiprobe.comlumiprobe.com. The degree of labeling (number of DBCO molecules per protein) can be controlled by adjusting the molar excess of the DBCO reagent lumiprobe.com. For example, a 6-fold molar excess of DBCO-NHS has been reported to yield an average degree of labeling of around 1.5 DBCO molecules per antibody lumiprobe.com. After the reaction, excess unreacted DBCO reagent is typically removed through purification techniques like spin desalting columns or dialysis lumiprobe.comthermofisher.comlumiprobe.comactivemotif.com.

Besides amine-reactive chemistry, other methods exist for site-specific functionalization of proteins. For instance, maleimide-PEG-DBCO crosslinkers can be used to functionalize proteins through reaction with accessible thiol groups, often introduced via cysteine residues tandfonline.com. Enzymatic methods, such as using Sortase A, can also facilitate site-specific incorporation of DBCO labels onto proteins containing a specific recognition sequence nih.govactivemotif.combroadpharm.com. This approach allows for more controlled labeling compared to random conjugation to lysine residues activemotif.comalphathera.com.

Nucleic acids can also be functionalized with DBCO. This is particularly valuable for labeling and studying DNA and RNA modifications researchgate.netrsc.org. Methods involve introducing azide groups onto the nucleic acid, which can then react with DBCO-containing molecules rsc.org. DBCO-labeled dyes or biotin (B1667282) can be used for fluorescent labeling or enrichment of modified nucleic acids via SPAAC lumiprobe.comrsc.org.

Functionalization with DBCO can also be applied to nanoparticles and liposomes, allowing them to be subsequently conjugated to azide-modified biomolecules rsc.orgtandfonline.comacs.org. This can be achieved by incorporating DBCO-containing lipids or polymers during the self-assembly of the nanocarrier or by reacting the surface of pre-formed nanocarriers with amine-reactive DBCO esters if primary amines are present on the surface rsc.org.

The efficiency of DBCO functionalization can be influenced by factors such as the reaction conditions, the concentration of the biomolecule and the DBCO reagent, and the presence of additives aatbio.comlumiprobe.com. Sodium azide, for example, can negatively impact conjugation performance by reacting with DBCO aatbio.comlumiprobe.com.

Here is a table summarizing typical conditions for antibody functionalization with DBCO-NHS ester:

Advanced Bioconjugation Methodologies Employing Dbco Coonhs Ester

Preparation of DBCO-Functionalized Biomolecules

The preparation of DBCO-functionalized biomolecules using DBCO-COONHS ester typically involves the reaction of the NHS ester group with primary amines present on the biomolecule. These primary amines are commonly found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins and peptides. nih.govlumiprobe.com The NHS ester is an activated form that readily reacts with nucleophilic amines to form a stable amide bond, thereby attaching the DBCO group to the biomolecule. sigmaaldrich.comnanocs.net This process is a fundamental step in enabling subsequent copper-free click chemistry. mdpi.com

Optimization of Molar Ratios and Reaction Parameters (Temperature, Time, Solvent) for this compound Activation

Optimizing the reaction conditions for the activation of biomolecules with this compound is crucial for achieving efficient labeling and controlling the degree of substitution (the average number of DBCO molecules per biomolecule). Typical protocols involve mixing the biomolecule with a molar excess of DBCO-NHS ester. Molar excesses ranging from 20 to 30 fold have been reported for antibody conjugation. aatbio.combroadpharm.comlumiprobe.com

The choice of solvent is also important. DBCO-NHS ester is often dissolved in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous buffer containing the biomolecule. aatbio.combroadpharm.comnanocs.netlumiprobe.com The final concentration of the organic solvent in the reaction mixture is typically kept below 20% to maintain the solubility and activity of the biomolecule. aatbio.combroadpharm.comlumiprobe.com

Reaction temperature and time are key parameters influencing the efficiency and specificity of the labeling. Reactions are commonly incubated at room temperature for approximately 60 minutes or on ice for up to 2 hours. aatbio.combroadpharm.comnanocs.netlumiprobe.comresearchgate.net Using amine-free buffers with a pH between 7 and 9, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffer, is recommended to favor the reaction with primary amines and minimize hydrolysis of the NHS ester. nanocs.net

The following table summarizes typical reaction parameters:

ParameterTypical Range/ValueNotes
Molar Excess (DBCO-NHS ester:Biomolecule)20-30 foldCan be optimized based on desired labeling degree
Solvent (for DBCO-NHS ester)DMSO or DMFUsed to dissolve solid reagent
Final Organic Solvent Concentration< 20%In aqueous reaction buffer
Reaction TemperatureRoom Temperature or 4°C (on ice)Room temperature for 60 min, 4°C for longer
Reaction Time60 minutes (RT) or 2 hours (4°C)Can be adjusted based on specific needs
Buffer pH7-9Amine-free buffers preferred

Strategies for Quenching Unreacted this compound Reagents

Following the activation reaction, it is essential to quench any unreacted this compound reagent to prevent unwanted side reactions in subsequent steps. Common strategies involve adding a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture. aatbio.combroadpharm.comnanocs.netlumiprobe.com These molecules react with the remaining NHS ester groups, rendering them inert. The quenching reaction is typically allowed to proceed for a short incubation period, such as 15 minutes. aatbio.combroadpharm.comlumiprobe.com

After quenching, the excess quenched reagent and any hydrolyzed DBCO-NHS ester are removed from the functionalized biomolecule. This is commonly achieved through purification techniques such as spin desalting columns or dialysis. broadpharm.comnanocs.netlumiprobe.comresearchgate.net These methods effectively separate the larger biomolecules from the smaller molecules in the reaction mixture.

Conjugation of this compound-Modified Substrates to Azide-Modified Biomolecules

With the biomolecule successfully functionalized with the DBCO moiety, the next step involves conjugating it to a second biomolecule that has been modified with an azide (B81097) group. This coupling is performed using copper-free click chemistry, specifically the SPAAC reaction, which proceeds efficiently under mild conditions without the need for a cytotoxic copper catalyst. aatbio.combroadpharm.cominterchim.frinterchim.frbiochempeg.com

Reaction Conditions for Copper-Free Click Ligation with this compound Conjugates

The copper-free click ligation between the DBCO-modified substrate and the azide-modified biomolecule is typically carried out in aqueous buffers. aatbio.combroadpharm.cominterchim.fr It is crucial to avoid buffers containing sodium azide, as azide ions can react with the DBCO group and interfere with the desired conjugation. aatbio.combroadpharm.cominterchim.frnanocs.netthermofisher.com

Similar to the activation step, the molar ratio of the two reactive partners influences the conjugation efficiency and the nature of the final product (e.g., the number of azide-modified molecules attached to each DBCO-modified molecule). Molar excesses of the azide-modified molecule, typically ranging from 2-4 fold or 1.5-10 fold relative to the DBCO-modified molecule, are often used to drive the reaction towards completion. aatbio.cominterchim.frlumiprobe.comresearchgate.netthermofisher.com

The reaction time and temperature can be adjusted to optimize the yield and minimize potential degradation of the biomolecules. Incubation periods can range from 2-4 hours at room temperature to overnight at 4°C. aatbio.combroadpharm.comlumiprobe.comresearchgate.netthermofisher.com Higher concentrations of the reactants generally lead to more efficient conjugation. interchim.fr

Purification and Characterization of the Resulting Conjugates

Following the click ligation, purification is necessary to remove any unreacted starting materials and byproducts from the desired conjugate. Various chromatographic techniques are employed for this purpose, including size exclusion chromatography (gel filtration), ion exchange chromatography, and reverse phase HPLC, depending on the properties of the conjugate. aatbio.combroadpharm.cominterchim.frlumiprobe.comresearchgate.net Spin desalting columns and dialysis can also be used for buffer exchange and removal of smaller molecules. broadpharm.comnanocs.netlumiprobe.comresearchgate.net

Characterization of the resulting conjugate is essential to confirm successful conjugation and determine the degree of labeling. Spectroscopic methods, such as UV-Vis spectroscopy, are commonly used. The presence of the DBCO moiety can be detected by its characteristic absorbance at approximately 309 nm, while the biomolecule (e.g., protein) can be quantified by its absorbance at 280 nm. aatbio.combroadpharm.cominterchim.frthermofisher.com By measuring the absorbance at these wavelengths and using the extinction coefficients of the DBCO group and the biomolecule, the average number of DBCO molecules incorporated per biomolecule (degree of substitution) can be calculated. aatbio.combroadpharm.com SDS-PAGE is another valuable tool for analyzing the conjugation, as the conjugate will typically exhibit a higher molecular weight band compared to the unmodified biomolecule. aatbio.combroadpharm.comlumiprobe.com

Comparative Analysis of Site-Specific versus Random Conjugation Strategies utilizing this compound

This compound reacts with primary amines, which are present at multiple sites on most proteins (lysine residues and the N-terminus). nih.govlumiprobe.com This results in a random conjugation strategy, where the DBCO moieties are attached at various locations on the biomolecule. While straightforward and widely applicable, random conjugation can lead to a heterogeneous population of conjugates with varying degrees of substitution and potentially impact the biological activity of the biomolecule if the conjugation occurs at or near an active site.

In contrast, site-specific conjugation strategies aim to attach the modifying group at a predetermined location on the biomolecule, resulting in a more homogeneous product. nih.gov While this compound itself facilitates random amine labeling, the broader field of bioconjugation explores methods for site-specific introduction of click chemistry handles, such as incorporating unnatural amino acids with azide or alkyne functionalities at specific positions during protein synthesis, or modifying specific cysteine residues. nih.gov Site-specific conjugation is often preferred for applications requiring precise control over the labeling location, such as the development of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios and optimized pharmacological properties. nih.govaxispharm.com However, these site-specific approaches typically require more complex protein engineering or chemical modification techniques compared to the relatively simple and widely applicable random labeling facilitated by NHS esters like this compound.

Considerations for Maintaining Biomolecule Functionality Post-Conjugation via this compound Linkage

Maintaining the biological activity and structural integrity of biomolecules after conjugation is a critical aspect of developing functional bioconjugates. The use of this compound as a crosslinker introduces specific considerations related to its reactivity and the subsequent click chemistry reaction. This compound is an amine-reactive reagent that forms a stable amide bond with primary amines, commonly found in lysine residues and the N-terminus of proteins thermofisher.comneb.compapyrusbio.comlumiprobe.comchemicalbook.com. This initial reaction is followed by a copper-free click chemistry reaction between the DBCO-functionalized biomolecule and an azide-containing molecule, forming a stable triazole linkage lumiprobe.combocsci.comcreativepegworks.comaatbio.cominterchim.fr.

Several factors during the NHS ester activation and the subsequent click reaction can influence the preservation of biomolecule functionality.

Reaction Conditions:

The NHS ester reaction with primary amines is pH-dependent, typically occurring under physiological to slightly alkaline conditions (pH 7.2 to 9), with optimal efficiency often cited between pH 8.3 and 8.5 thermofisher.compapyrusbio.comlumiprobe.comwindows.net. At lower pH, primary amines are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, reducing the amount of reactive species available for conjugation papyrusbio.comlumiprobe.comwindows.net. Hydrolysis of the NHS ester competes with the amine reaction, and its rate increases with buffer pH thermofisher.compapyrusbio.com. Careful control of pH is therefore essential to favor conjugation over hydrolysis and minimize potential damage to the biomolecule.

Reaction temperature and incubation time also play a role. Typical conditions for NHS ester coupling range from 4°C to 37°C for 30 minutes to overnight neb.com. For antibody labeling with DBCO-NHS ester, incubation at room temperature for 60 minutes or on ice for 2 hours has been reported lumiprobe.comaatbio.comresearchgate.net. The subsequent copper-free click reaction between the DBCO-functionalized biomolecule and an azide can be performed overnight at 4°C or for a few hours at room temperature lumiprobe.comaatbio.cominterchim.frresearchgate.net. Mild reaction conditions, such as lower temperatures and shorter incubation times, can help minimize denaturation or degradation of sensitive biomolecules.

The choice of solvent is also important. Many non-sulfonated NHS-ester reagents, including this compound, have limited solubility in aqueous media and are typically dissolved in water-miscible organic solvents like DMSO or DMF before being added to the aqueous reaction mixture thermofisher.comlumiprobe.comchemicalbook.comwindows.net. The final concentration of organic solvent in the aqueous reaction should generally be kept low (e.g., around 20% DMSO for antibody conjugation) to avoid negatively impacting biomolecule structure and function lumiprobe.comaatbio.combroadpharm.com. Buffers containing primary amines, such as Tris or ammonium (B1175870) ions, should be avoided as they will react with the NHS ester, reducing conjugation efficiency to the target biomolecule neb.comlumiprobe.cominterchim.frwindows.net. Sodium azide should also be avoided in buffers used with DBCO-functionalized molecules as it can react with the DBCO group lumiprobe.comaatbio.cominterchim.fr.

Stoichiometry and Site-Specificity:

NHS esters react with available primary amines on the biomolecule. In proteins, these include the N-terminal amine and the epsilon-amines of lysine residues thermofisher.comneb.compapyrusbio.com. The number and location of lysine residues can vary widely among proteins, and their accessibility on the protein surface can influence the conjugation sites bionordika.finih.gov. Using an excess of the NHS ester reagent is common to drive the reaction, but a high molar excess can lead to multiple conjugations per biomolecule neb.cominterchim.fr. While some level of multiple labeling might be desired, excessive modification can potentially disrupt the biomolecule's native structure, alter its binding sites, or impair its biological activity neb.combionordika.fi.

For example, in the conjugation of Protein A with DBCO-PEG5-NHS ester, increasing molar ratios of the linker to Protein A resulted in a shift towards higher molecular weights, indicating the attachment of multiple linker molecules per protein nih.gov. Protein A contains numerous lysine residues, distributed across its functional domains nih.gov. Non-site-specific labeling of these residues using NHS chemistry can lead to variability in the number and location of conjugated DBCO groups bionordika.finih.gov. Research has shown that at higher molar ratios of DBCO to antibody (above 5:1 or 10:1), precipitation of the protein and/or DBCO can occur, leading to lower reaction yield nih.gov. Controlling the molar ratio of this compound to the biomolecule is crucial to achieve a desired labeling density while minimizing adverse effects on functionality interchim.fr. Previous reports on antibody labeling suggest that a degree of labeling averaging around 10 DBCO molecules per antibody did not induce a loss of antibody specificity nih.gov.

Achieving site-specific conjugation, where the linker is attached to a predetermined location on the biomolecule, offers better control over the conjugate's structure and can help preserve functionality bionordika.fi. While this compound itself reacts with primary amines (a non-site-specific approach for most proteins), strategies can be employed to achieve more controlled labeling. This might involve using engineered biomolecules with specific reactive sites or employing chemoenzymatic methods that direct conjugation to a particular residue or engineered tag bionordika.firesearchgate.netnih.gov.

Impact of the DBCO Moiety and Linker:

Purification:

Following the NHS ester reaction, it is essential to remove excess unreacted this compound and the released N-hydroxysuccinimide byproduct thermofisher.comwindows.netresearchgate.netbroadpharm.com. These small molecules can potentially interfere with downstream applications or affect biomolecule stability. Purification methods such as spin desalting columns or dialysis are commonly used for this purpose lumiprobe.comwindows.netresearchgate.netbroadpharm.com. After the click chemistry reaction, purification is also necessary to remove any unreacted azide-containing molecule lumiprobe.cominterchim.frresearchgate.netbroadpharm.com. Liquid chromatography techniques like gel filtration (size exclusion chromatography), reverse phase HPLC, or ion exchange HPLC can be employed depending on the properties of the biomolecule and the azide-containing partner interchim.frwindows.netresearchgate.netbroadpharm.com. Effective purification ensures that the final conjugate is free from contaminants that could compromise its function or lead to undesired side reactions.

Validation of Functionality:

After conjugation, it is crucial to validate that the biomolecule has retained its intended biological activity. This can involve various assays specific to the biomolecule's function, such as binding assays for antibodies or enzymatic activity assays for enzymes aatbio.comnih.govresearchgate.net. Gel electrophoresis (e.g., SDS-PAGE) can be used to confirm the conjugation by visualizing the shift in molecular weight of the biomolecule after attachment of the linker and the azide-containing molecule aatbio.comresearchgate.netnih.gov. Spectroscopic methods, such as UV-Vis absorption, can be used to quantify the degree of DBCO incorporation by measuring absorbance at approximately 309 nm interchim.frbroadpharm.comnih.gov.

Summary of Considerations for Maintaining Biomolecule Functionality:

FactorConsiderationsImpact on Functionality
Reaction pH Optimal range typically pH 7.2-9, preferably 8.3-8.5 for NHS ester reaction. Avoid amine-containing buffers.Suboptimal pH can lead to reduced conjugation efficiency (hydrolysis) or affect biomolecule stability.
Temperature & Time Mild conditions (e.g., 4°C to RT, shorter times) generally preferred.High temperatures or prolonged reactions can cause denaturation or degradation.
Solvent Use minimal amounts of organic co-solvents (e.g., DMSO, DMF) if necessary. Avoid sodium azide in buffers for DBCO reactions.High organic solvent concentrations can denature biomolecules. Azide reacts with DBCO.
Stoichiometry Control molar excess of this compound to achieve desired labeling density.Excessive labeling can disrupt structure/function.
Site of Conjugation NHS esters react with primary amines (non-site-specific for most proteins). Consider strategies for site-specific labeling if critical.Random labeling can affect binding sites or critical functional regions.
Linker Properties Consider using PEGylated DBCO-NHS esters to improve solubility and reduce aggregation.Bulky or hydrophobic linkers/moieties can cause steric hindrance or conformational changes.
Purification Essential to remove unreacted reagents and byproducts (NHS, unreacted azide).Contaminants can interfere with downstream applications or affect conjugate stability and function.
Validation Perform functional assays (e.g., binding, enzymatic activity) and analytical techniques (e.g., SDS-PAGE, UV-Vis) to confirm functionality.Ensures the conjugate retains the desired biological activity and the conjugation was successful.

By carefully controlling these factors and employing appropriate analytical and functional validation methods, researchers can maximize the likelihood of maintaining biomolecule functionality when utilizing this compound for bioconjugation.

Applications of Dbco Coonhs Ester in Chemical Biology and Biomedical Research

Antibody-Drug Conjugates (ADCs) Development using DBCO-COONHS Ester Linkers

Integration of Cleavable versus Non-Cleavable Linkers in ADC Design

ADC linkers are broadly classified into cleavable and non-cleavable types, each designed with different release mechanisms that impact the ADC's efficacy and safety profile broadpharm.combiochempeg.com. DBCO-based linkers are found in both categories.

Cleavable DBCO linkers, such as DBCO-CONH-S-S-COONHS ester, incorporate a motif that is designed to be cleaved under specific conditions prevalent in the tumor microenvironment or within target cells conju-probe.comaxispharm.commedchemexpress.com. A common cleavable motif is a disulfide bond, which is sensitive to reduction by high intracellular concentrations of glutathione (B108866) found in many cancer cells conju-probe.comaxispharm.combroadpharm.com. Upon internalization into the target cell, the reductive environment cleaves the disulfide bond, releasing the active payload conju-probe.comaxispharm.com.

In contrast, non-cleavable DBCO linkers, such as DBCO-NHS ester, lack such a readily cleavable motif medchemexpress.comclinisciences.com. For ADCs constructed with non-cleavable linkers, the release of the active payload typically relies on the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cell broadpharm.combiochempeg.combocsci.com. This process releases the drug still attached to the amino acid residue(s) to which the linker was conjugated broadpharm.com.

Impact on Controlled Drug Release Mechanisms in ADC Platforms

The choice between cleavable and non-cleavable linkers significantly impacts the mechanism and location of drug release, which in turn affects the ADC's therapeutic index and potential for off-target toxicity broadpharm.combiochempeg.com.

Cleavable linkers, like those incorporating a disulfide bond cleavable by glutathione, are designed to release the payload intracellularly upon encountering the altered chemical environment of the lysosome or cytoplasm in target cells conju-probe.comaxispharm.combroadpharm.com. This targeted release mechanism aims to concentrate the cytotoxic drug within the cancer cell, minimizing systemic exposure. Furthermore, the release of the free payload can potentially lead to a "bystander effect," where the cytotoxic drug diffuses out of the targeted cell and kills neighboring cancer cells that may have lower antigen expression broadpharm.com.

Non-cleavable linkers, while requiring complete antibody degradation for payload release, are generally more stable in systemic circulation compared to some cleavable linkers, potentially leading to reduced premature drug release and lower off-target toxicity biochempeg.combocsci.com. The payload is released as a linker-payload conjugate after lysosomal processing broadpharm.combiochempeg.combocsci.com. Studies have suggested that non-cleavable linked ADCs can perform well in vivo and may offer a larger therapeutic window in certain contexts biochempeg.combocsci.com.

Protein Labeling and Modification with this compound

This compound is a valuable reagent for the specific and efficient labeling and modification of proteins broadpharm.comaxispharm.compurepeg.commedchemexpress.comaxispharm.comaxispharm.comencapsula.comlumiprobe.com. The NHS ester moiety readily reacts with primary amine groups present in lysine (B10760008) side chains and the N-terminus of proteins under mild conditions, forming a stable amide linkage lumiprobe.combiotium.comlicor.com. This initial reaction functionalizes the protein with a DBCO handle. The incorporated DBCO group then serves as a highly reactive site for subsequent conjugation with azide-containing molecules through copper-free click chemistry broadpharm.comencapsula.com. This two-step process allows for the site-selective or non-specific labeling of proteins, depending on the distribution of accessible amine groups.

Fluorescent Labeling of Proteins for Imaging and Assays

One significant application of this compound in protein modification is the preparation of fluorescently labeled proteins for use in various imaging techniques and biological assays broadpharm.comlicor.commedchemexpress.com. Proteins, such as antibodies, can be functionalized with the this compound via their amine groups. The resulting DBCO-activated protein can then be conjugated to azide-modified fluorescent dyes using copper-free click chemistry biotium.comnih.gov. This method is particularly advantageous for live-cell imaging and in vivo applications as it avoids the cytotoxicity associated with copper catalysts used in conventional click chemistry biotium.cominterchim.fr. The resulting fluorescently tagged proteins can be used to visualize cellular structures, track protein localization and dynamics, and detect specific targets in microscopy, flow cytometry, and other fluorescence-based assays biotium.comlicor.com.

Functionalization of Enzymes and Receptors for Activity Studies

While this compound and related NHS esters are broadly used for protein functionalization axispharm.commedchemexpress.com, the available information does not provide specific detailed research findings on the functionalization of enzymes and receptors specifically for the purpose of studying their activity after modification with this compound. General protein modification using NHS esters can potentially impact protein function depending on the site and extent of labeling. However, specific studies demonstrating the use of this compound to functionalize enzymes or receptors while preserving or altering their activity in a controlled manner for activity studies were not prominently found in the search results.

Nucleic Acid Conjugation via this compound Linkage

DBCO-based linkers, including DBCO-NHS ester variants, are employed in the conjugation of nucleic acids, such as DNA or oligonucleotides, to other molecules, notably antibodies lumiprobe.comconju-probe.comlicor.combiochempeg.commedchemexpress.combocsci.comaxispharm.comencapsula.combroadpharm.comtebubio.comfrontiersin.org. This conjugation strategy is often utilized in the development of novel probes and therapeutics.

A common approach involves first modifying an antibody or other protein with a DBCO-NHS ester. This reaction occurs through the formation of a stable amide bond between the NHS ester and primary amines on the antibody researchgate.netlumiprobe.comnih.gov. Subsequently, an azide-modified nucleic acid is reacted with the DBCO-functionalized antibody via copper-free click chemistry, forming a stable triazole linkage researchgate.netlumiprobe.comnih.gov. This method allows for the creation of antibody-oligonucleotide conjugates with high efficiency and specificity under mild, biocompatible conditions researchgate.netlumiprobe.com. These conjugates have applications in various bioanalytical techniques, including proximity ligation assays and targeted delivery of nucleic acid-based therapeutics researchgate.netnih.gov.

Here is a summary of some DBCO-based linkers and their reported CAS numbers:

Compound NameCAS Number
DBCO-CONH-S-S-COONHS Ester1435934-53-4
This compound2708501-65-7
DBCO-NHS ester1353016-71-3
DBCO-NHS ester1384870-47-6
DBCO-C5-NHS-ester1393350-27-0
DBCO-NHCO-PEG13-NHS ester2784618-59-1

Antibody-Oligonucleotide Conjugates for Advanced Diagnostics and Therapeutics

Antibody-oligonucleotide conjugates (AOCs) combine the specific targeting ability of antibodies with the diverse functionalities of oligonucleotides, finding applications in both diagnostics and therapeutics biosyn.combocsci.comnih.gov. This compound plays a key role in the synthesis of AOCs by enabling the efficient conjugation of oligonucleotides to antibodies.

The general strategy involves functionalizing antibodies with DBCO groups via the reaction of this compound with lysine residues on the antibody. Subsequently, azide-modified oligonucleotides are reacted with the DBCO-functionalized antibodies through copper-free click chemistry to form stable conjugates biosyn.comnih.gov. This approach allows for the creation of AOCs with varying oligonucleotide-to-antibody ratios, which can be further purified biosyn.com.

AOCs are utilized in highly sensitive diagnostic methods such as immuno-PCR (iPCR), proximity ligation assay (PLA), and proximity extension assay (PEA), where the oligonucleotide serves to amplify the detection signal of protein targets biosyn.combocsci.com. In therapeutics, AOCs can be designed for targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides, to specific cell types mediated by the antibody's binding specificity nih.gov.

Different strategies exist for AOC synthesis, including stochastic methods where conjugation occurs at multiple lysine residues, and site-directed methods that allow for more controlled attachment at specific locations on the antibody aboligo.com. The use of DBCO-NHS ester typically falls under stochastic methods due to the presence of multiple lysine residues on antibodies aboligo.com.

DNA/RNA Functionalization for Molecular Biology Tools

This compound and related DBCO-containing reagents are valuable for functionalizing DNA and RNA, expanding their utility as molecular biology tools. While this compound itself primarily targets amine groups, the DBCO moiety can be introduced into nucleotides or oligonucleotides through various synthetic routes.

DBCO-containing nucleotides, such as those with a DBCO group attached via a linker (e.g., PEG), can be incorporated into DNA or RNA during synthesis or via enzymatic methods jenabioscience.com. These functionalized nucleic acids can then participate in copper-free click chemistry reactions with azide-tagged molecules, including proteins, fluorescent dyes, or other biomolecules. This allows for the creation of modified DNA or RNA probes for hybridization, imaging, or affinity-based studies.

The ability to functionalize nucleic acids with DBCO enables applications such as labeling DNA/RNA for tracking in cells, creating modified primers or probes for PCR and other amplification techniques, and developing affinity-based methods for isolating or detecting specific nucleic acid sequences.

Probe Development for Molecular Imaging Applications utilizing this compound

This compound is a key component in developing probes for various molecular imaging modalities due to its ability to conjugate imaging agents to targeting vectors or biomolecules via bioorthogonal click chemistry axispharm.compurepeg.com. This allows for specific labeling and visualization of biological targets or processes in vitro and in vivo.

Radiopharmaceutical Synthesis via Bioorthogonal Ligation

Bioorthogonal click chemistry, particularly SPAAC utilizing DBCO, has emerged as a powerful method for synthesizing radiopharmaceuticals mdpi.com. This approach allows for the late-stage labeling of targeting molecules with radioisotopes under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules.

In this context, this compound can be used to functionalize targeting vectors (e.g., peptides, antibodies, or small molecules) with a DBCO group. These DBCO-modified vectors can then react with azide-tagged radiotracers, such as those labeled with Fluorine-18 ([18F]) or Zirconium-89 ([89Zr]), via SPAAC mdpi.comnih.gov. This copper-free reaction avoids the potential toxicity of copper ions, which are often used in other click chemistry methods, making it suitable for in vivo radiolabeling or for preparing radiopharmaceuticals for injection.

Research has demonstrated the efficient synthesis of [18F]-labeled peptides and other biomolecules using DBCO-modified targeting vectors and azide-containing radiotracers mdpi.com. This strategy allows for rapid and high-yield radiolabeling, facilitating the development of new PET imaging agents for diagnosing diseases and tracking biological processes mdpi.comnih.gov.

Near-Infrared Fluorescence (NIRF) Imaging Agents and Cell Tracking Reagents

This compound is also utilized in the development of Near-Infrared Fluorescence (NIRF) imaging agents and cell tracking reagents purepeg.comnih.gov. NIRF imaging is advantageous for in vivo applications due to reduced tissue autofluorescence and increased tissue penetration depth of NIR light.

By conjugating NIRF dyes containing an azide (B81097) group to biomolecules or nanoparticles functionalized with DBCO using this compound, researchers can create targeted NIRF probes. These probes can then be used to visualize specific cells, tissues, or molecular targets in living organisms.

Furthermore, this compound can be employed to label cells directly or indirectly with DBCO groups. These labeled cells can subsequently be tagged with azide-functionalized NIRF dyes or nanoparticles for long-term cell tracking studies, for instance, to monitor the biodistribution and migration of therapeutic cells like CAR T cells nih.gov. This non-genomic labeling approach allows for monitoring cell fate without genetic modification.

Development of Affinity Bead Probes

This compound can be used in the creation of affinity bead probes, which are valuable tools for isolating and studying specific biomolecules, such as proteins. The NHS ester group of this compound allows for the covalent attachment of the DBCO moiety to amine-functionalized beads researchgate.net.

These DBCO-functionalized beads can then be used to capture azide-tagged molecules from complex biological samples through the highly specific SPAAC reaction. For example, proteins modified with an azide group can be efficiently immobilized on DBCO-coupled beads researchgate.net.

This affinity-based approach enables the enrichment and purification of target molecules, facilitating downstream analysis techniques such as mass spectrometry to identify interacting partners or study post-translational modifications researchgate.net. The use of a cleavable linker containing a disulfide bond within the construct, such as in DBCO-SS-NHS ester, allows for the gentle elution of captured molecules under reducing conditions conju-probe.comaxispharm.com.

Targeted Therapeutics and Drug Delivery Systems Incorporating this compound

This compound is increasingly being incorporated into targeted therapeutics and drug delivery systems axispharm.compurepeg.commdpi.comaxispharm.comnih.govtebubio.comnih.govpurepeg.commedchemexpress.comjustia.commedchemexpress.comresearchgate.netbroadpharm.combldpharm.com. Its ability to form stable conjugates via bioorthogonal click chemistry in biological environments is particularly advantageous for these applications.

In targeted drug delivery, this compound can be used to conjugate therapeutic agents to targeting ligands, such as antibodies or peptides, that specifically bind to receptors on diseased cells axispharm.comtebubio.com. This targeted approach aims to deliver the therapeutic payload directly to the site of action, potentially increasing efficacy and reducing off-target toxicity. DBCO-NHS ester is described as a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) medchemexpress.com. Cleavable linkers containing a disulfide bond, such as DBCO-CONH-S-S-NHS ester, are also utilized, allowing for the release of the drug payload under reducing conditions present intracellularly axispharm.commedchemexpress.com.

DBCO-modified nanoparticles or liposomes, prepared using lipids or polymers functionalized with DBCO via reagents like this compound, can serve as drug carriers. These carriers can then be loaded with therapeutic agents and targeted to azide-expressing cells or tissues through SPAAC. This strategy allows for the controlled release of the drug at the target site.

The incorporation of PEG linkers, often available as DBCO-PEG-NHS esters, can improve the solubility and biocompatibility of targeted therapeutics and drug delivery systems, reducing non-specific uptake and prolonging circulation time axispharm.comnih.govjustia.com.

The use of this compound and related DBCO reagents in these applications highlights the power of bioorthogonal chemistry in developing advanced therapeutic strategies with improved specificity and efficacy.

Nanomedicine Applications in Drug Delivery

Nanomedicine leverages nanoscale materials for diagnostic and therapeutic purposes, with drug delivery being a major area of focus nih.govmdpi.com. Nanoparticles, liposomes, and other nanocarriers can improve the solubility, stability, and targeted delivery of therapeutic agents nih.gov. This compound plays a role in functionalizing these nanocarriers for targeted drug delivery through bioconjugation.

The NHS ester group of this compound can be used to conjugate the linker to amine-rich surfaces of nanoparticles or liposomes nih.gov. Subsequently, the DBCO handle on the modified nanocarrier can react with azide-functionalized targeting ligands, such as antibodies, peptides, or aptamers, via copper-free click chemistry nih.gov. This site-specific conjugation of targeting moieties allows the nanocarrier to selectively bind to receptors or biomarkers on target cells, enhancing drug accumulation at the desired site and potentially reducing off-target effects nih.govmdpi.com.

For example, liposomes functionalized with DBCO-PEG linkers have been conjugated with azide-functionalized antibodies for targeted delivery nih.gov. The PEG (polyethylene glycol) spacer incorporated in some DBCO-NHS ester derivatives (like DBCO-PEG4-NHS ester) can improve the water solubility of the linker and the resulting conjugate, as well as provide stealth properties to nanocarriers, increasing their circulation time in the bloodstream interchim.frnih.govamerigoscientific.com. The ability to introduce a cleavable disulfide bond within the linker (as seen in DBCO-CONH-S-S-COONHS Ester) allows for the controlled release of the drug payload from the nanocarrier upon reaching the target site, often triggered by the reductive environment inside cells conju-probe.comaxispharm.com.

Applications of Dbco Coonhs Ester in Materials Science and Nanotechnology

Surface Functionalization of Nanoparticles and Substrates with DBCO-COONHS Ester

The NHS ester group of this compound provides a straightforward method for functionalizing surfaces of nanoparticles and planar substrates that present primary amine groups. This initial functionalization step introduces the reactive DBCO handle onto the material surface, which can then be used for subsequent conjugation with azide-tagged molecules, including biomolecules, polymers, or other nanoparticles, via SPAAC click chemistry. nih.gov This approach allows for controlled and site-specific immobilization of diverse functionalities onto material surfaces.

Studies have demonstrated the functionalization of gold nanoparticles (AuNPs) and magnetic beads with DBCO using NHS-activated particles or by reacting amine-PEG-DBCO with NHS-functionalized particles. nih.govresearchgate.net This functionalization enables the subsequent attachment of azide-tagged proteins directly from cell lysate, streamlining bioconjugation workflows. nih.govresearchgate.net The efficiency of DBCO group attachment to surfaces, such as liposomes functionalized with primary amines, can be quantified using assays like the anthracene-azide assay, which shows fluorescence proportional to the number of DBCO groups. researchgate.net Reaction conditions, including pH and the molar ratio of this compound to amine groups, can influence the functionalization efficiency. researchgate.net

Fabrication of Biosensors and Diagnostic Tools

Surface functionalization using this compound is a key strategy in the fabrication of advanced biosensors and diagnostic tools. By immobilizing biorecognition elements (such as antibodies, peptides, or nucleic acids) onto the surface of nanoparticles or substrates, highly sensitive and selective detection platforms can be developed. medchemexpress.com The DBCO handle introduced via the NHS ester coupling allows for the oriented and stable attachment of azide-modified probes, ensuring optimal presentation and activity of the biorecognition element. This click chemistry-based immobilization method offers advantages such as high efficiency, specificity, and mild reaction conditions, which are crucial for preserving the activity of sensitive biomolecules.

For instance, the functionalization of nanoparticles with DBCO allows for the capture and detection of azide-labeled target molecules, forming the basis of diagnostic assays. medchemexpress.com The ability to control the density and spatial arrangement of the immobilized probes through controlled surface functionalization with this compound contributes to the performance characteristics of the resulting biosensor or diagnostic device.

Engineering of Biointerfaces for Controlled Interactions

This compound is instrumental in engineering biointerfaces with precisely controlled properties for mediating specific interactions with biological systems. By functionalizing material surfaces with DBCO, researchers can create platforms that selectively capture or interact with azide-modified biomolecules or cells. axispharm.com This controlled immobilization is essential for applications ranging from cell adhesion studies and tissue engineering scaffolds to targeted drug delivery systems.

The ability to tune the surface chemistry through the density and type of molecules conjugated via the DBCO handle allows for the creation of biointerfaces that promote desired cellular responses or direct specific molecular interactions. For example, surfaces functionalized with DBCO can be used to pattern azide-containing growth factors or cell adhesion peptides, guiding cell behavior in a controlled manner. axispharm.com

Polymer Chemistry and Advanced Material Synthesis using this compound

In polymer chemistry and advanced material synthesis, this compound serves as a versatile building block and crosslinker. Its bifunctional nature allows for the incorporation of the DBCO group into polymers or monomers containing amine functionalities. Subsequent click chemistry with azide-functionalized molecules enables the synthesis of complex polymeric architectures, including star polymers, block copolymers, and polymer brushes, with precise control over their structure and composition. medchemexpress.com

This approach facilitates the creation of novel materials with tailored properties for diverse applications. For instance, DBCO-functionalized polymers can be crosslinked with azide-containing linkers to form hydrogels with tunable mechanical properties and porosity. The bioorthogonal nature of the click reaction ensures that these syntheses can often be performed under mild conditions, compatible with sensitive functional groups or encapsulated cargo.

Development of Functionalized Biomaterials for Biomedical Engineering

This compound is a key reagent in the development of functionalized biomaterials for biomedical engineering applications. By enabling the conjugation of biomolecules to material scaffolds, it allows for the creation of biomaterials that can interact specifically with biological environments. axispharm.com This is particularly relevant for tissue engineering, drug delivery, and regenerative medicine.

Biomaterials such as hydrogels, scaffolds, and nanoparticles can be functionalized with DBCO using this compound, providing a platform for conjugating azide-modified growth factors, peptides, or targeting ligands. axispharm.com This functionalization can enhance cell adhesion, proliferation, and differentiation, or direct drug delivery to specific cell types or tissues. The mild reaction conditions of copper-free click chemistry are advantageous for preserving the bioactivity of the conjugated biomolecules, which is critical for the performance of these functionalized biomaterials in vivo.

Analytical and Characterization Techniques for Dbco Coonhs Ester Conjugates

Spectroscopic Methods for Conjugate Verification and Quantification

Spectroscopic techniques, particularly UV-Vis spectroscopy, are fundamental for the analysis of DBCO-COONHS ester conjugates. They offer a non-destructive means to monitor the conjugation reaction and quantify the extent of labeling.

UV-Vis Spectroscopy for Conjugation Efficiency Assessment

UV-Vis spectroscopy is a primary method for assessing the efficiency of conjugation involving DBCO. The DBCO moiety possesses a characteristic absorbance peak in the UV region, typically around 307-310 nm. broadpharm.comaatbio.comnih.govrsc.orginterchim.frrsc.orgbiorxiv.org This absorbance is distinct from the absorbance of many biomolecules, such as proteins, which absorb strongly at 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine. nih.gov By monitoring the decrease in the characteristic DBCO absorbance peak as the SPAAC reaction progresses, the consumption of the DBCO group can be tracked. aatbio.comrsc.org

Furthermore, UV-Vis spectroscopy allows for the determination of the degree of DBCO incorporation into a biomolecule. This is typically achieved by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (e.g., 280 nm for antibodies) and the DBCO absorbance maximum (around 309-310 nm). broadpharm.comnih.govinterchim.fr Using the respective molar extinction coefficients (ε) for the biomolecule and DBCO, the molar concentrations of both components in the conjugate can be calculated, and subsequently, the average number of DBCO molecules per biomolecule can be determined. broadpharm.comnih.govinterchim.fr For example, the molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹, while that for an IgG antibody at 280 nm is around 204,000 M⁻¹cm⁻¹. broadpharm.comnih.gov A correction factor may be applied to account for any absorbance of the DBCO moiety at 280 nm. broadpharm.comaatbio.com

UV-Vis spectroscopy can also be used in conjunction with standard curves prepared from known concentrations of DBCO-containing molecules to quantify the amount of DBCO incorporated or conjugated to another entity, such as nanoparticles. wur.nl The formation of the triazole linkage upon reaction with an azide (B81097) can also exhibit a characteristic absorption peak in the UV-Vis spectrum, typically between 310-340 nm, which can help confirm covalent bond formation. rsc.org

Chromatographic Techniques for Purification and Analysis of Conjugates

Chromatographic methods are indispensable for purifying this compound conjugates from unreacted starting materials and byproducts, as well as for analyzing the purity and heterogeneity of the conjugated product.

Size-Exclusion Chromatography (SEC) / Gel Filtration Desalting

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is widely used for the purification of larger conjugates, such as protein or nanoparticle conjugates, from smaller molecules like unreacted DBCO-NHS ester, azide-modified linkers, or other small molecule reagents. broadpharm.cominterchim.frrsc.orglumiprobe.comnanopartz.comnih.govcellmosaic.comthno.orgnih.gov SEC separates molecules based primarily on their hydrodynamic volume. Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and are retained longer. cellmosaic.com This technique is effective for removing salts and exchanging buffers, a process often referred to as desalting when the goal is primarily to remove small molecules. broadpharm.comlumiprobe.comthno.org SEC can also be used analytically to assess the presence of higher molecular weight species corresponding to conjugated products. cellmosaic.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Conjugate Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for analyzing the purity of this compound conjugates and separating components based on their hydrophobicity. researchgate.net RP-HPLC is particularly useful for the analysis and purification of smaller conjugates, such as peptide-DBCO conjugates or oligonucleotide-DBCO conjugates, and for removing unreacted azide-modified molecules. rsc.orgbiorxiv.orglumiprobe.comcellmosaic.comresearchgate.netrsc.orgrsc.orguq.edu.au

RP-HPLC can be used to monitor the progress of the conjugation reaction and to separate the conjugated product from the unconjugated starting materials. rsc.orgresearchgate.net For instance, RP-HPLC with a C18 column and a gradient of acetonitrile (B52724) and water (often with a small percentage of trifluoroacetic acid, TFA) is commonly employed for the analysis and purification of peptides and oligonucleotides modified with DBCO or conjugated via click chemistry. rsc.orgbiorxiv.orgresearchgate.netrsc.orguq.edu.au Detection is typically performed by UV absorbance, monitoring at wavelengths relevant to the components, such as 220/230 nm for peptides, 260 nm for oligonucleotides, and 307-310 nm for DBCO. rsc.orgbiorxiv.orgresearchgate.netuq.edu.au RP-HPLC is also used in the characterization of antibody-drug conjugates (ADCs) to determine the drug-to-antibody ratio (DAR). acs.org

An example RP-HPLC program for separating unreacted azides from a conjugated product using a C18 column might involve a gradient from 5% B to 95% B over 20 minutes, where mobile phase A is 0.1% TFA in water and mobile phase B is acetonitrile, with detection at 254 nm. researchgate.net

Ion Exchange Chromatography for Conjugate Separation

Electrophoretic Methods for Conjugate Analysis

Electrophoretic techniques, primarily gel electrophoresis, are widely used to qualitatively assess the formation of this compound conjugates by visualizing shifts in molecular weight or charge.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method for analyzing protein conjugates. broadpharm.comaatbio.comlumiprobe.comthno.orgsnmjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net Upon successful conjugation of a molecule (such as a peptide, oligonucleotide, or small molecule drug) to a protein via DBCO chemistry, the molecular weight of the protein increases. This increase in molecular weight can be observed as a band shift to a higher position on an SDS-PAGE gel compared to the unconjugated protein. nih.govresearchgate.netresearchgate.net Non-reducing gels are often used when analyzing antibody conjugates to observe the intact antibody and its conjugated forms. nih.govresearchgate.net The presence of multiple bands at higher molecular weights can indicate a heterogeneous population of conjugates with varying degrees of labeling. researchgate.net SDS-PAGE can confirm the introduction of conjugates and, in some cases, provide information on site-specificity if different protein subunits are distinguishable. snmjournals.orgnih.gov

Other electrophoretic methods like native PAGE or agarose (B213101) gel electrophoresis may be used depending on the nature of the conjugate, such as for analyzing DNA-peptide conjugates. rsc.orgnih.gov These methods separate molecules based on both size and charge (native PAGE) or primarily size (agarose gel electrophoresis for DNA).

SDS-PAGE for Protein and Antibody-Conjugate Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to analyze protein and antibody conjugates formed using this compound. This method separates proteins based on their molecular weight, allowing researchers to assess the success of the conjugation reaction by observing shifts in the protein bands.

Upon conjugation of a protein or antibody with a DBCO-containing molecule via this compound, the molecular weight of the modified protein increases. This increase in molecular weight can be visualized on an SDS-PAGE gel as a band or bands appearing at a higher position compared to the unconjugated protein. aatbio.comresearchgate.netnih.gov For instance, SDS-PAGE analysis of antibody-oligonucleotide conjugates formed using DBCO-NHS ester showed a higher molecular weight band for the conjugate compared to the unmodified antibody. aatbio.comlumiprobe.com Similarly, conjugation of a single-chain variable fragment (scFv) with a DBCO-PEG linker resulted in the appearance of multiple bands on an SDS-PAGE gel, including the unconjugated scFv and higher molecular weight species corresponding to scFv-linker conjugates. researchgate.net

SDS-PAGE can also provide insights into the degree of labeling (DOL) qualitatively. As more DBCO moieties are incorporated, or as larger molecules are conjugated, a laddering effect or broader bands at higher molecular weights might be observed, indicating heterogeneity in the number of conjugated molecules per protein. biorxiv.org Analysis under reducing conditions can separate the heavy and light chains of antibodies, allowing for the visualization of conjugation to specific chains. rsc.org For example, SDS-PAGE analysis of antibody conjugated to virus-based nanoparticles via a DBCO-PEG4-NHS ester linker revealed higher molecular weight bands corresponding to the large and small coat proteins conjugated to the IgG. nih.gov Fluorescent imaging of SDS-PAGE gels can be used when fluorescently labeled azide-containing molecules are clicked onto the DBCO-modified protein, allowing for the visualization of the conjugated product. nih.govsci-hub.se

Table 1: Representative SDS-PAGE Observations for DBCO-Protein Conjugates

Unconjugated ProteinConjugation Partner (Azide-modified)Expected SDS-PAGE Result (Conjugated)Reference
AntibodyOligonucleotideHigher molecular weight band(s) aatbio.comlumiprobe.com
scFvDBCO-PEG linker (reacted with azide on scFv)Multiple bands (unconjugated scFv + conjugates) researchgate.net
HerceptinAzide-modified peptideAdditional bands above light and heavy chains rsc.org
VHHAzide-functionalized photosensitizerHigher molecular weight band researchgate.net
CPMV coat protein subunitsAzide-modified antibodyAdditional high molecular weight bands nih.gov
sDRP tag-fused proteinFluorescent DBCO probe (reacted with azide tag)Chemically labeled band with in-gel fluorescence sci-hub.se

Quantification of DBCO Moieties on Modified Substrates

Quantifying the number of DBCO moieties successfully incorporated onto a substrate after reaction with this compound is essential for determining the efficiency of the labeling reaction and controlling the stoichiometry for subsequent click chemistry reactions. Several methods can be employed for this quantification.

A common method for quantifying DBCO incorporation on proteins and antibodies is UV-Vis spectroscopy. interchim.frthermofisher.comthermofisher.com DBCO groups exhibit a characteristic absorbance in the UV region, typically around 309-310 nm. aatbio.cominterchim.frthermofisher.comthermofisher.comrsc.orgbroadpharm.com By measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and 309-310 nm (for DBCO), the degree of labeling (DOL), defined as the average number of DBCO molecules per protein molecule, can be calculated using specific formulas that include the molar extinction coefficients of the protein at 280 nm and the DBCO group at 309-310 nm, along with a correction factor for the DBCO contribution to the absorbance at 280 nm. thermofisher.comthermofisher.comrsc.orgbroadpharm.com

Table 2: UV-Vis Spectroscopy for DBCO Quantification on Antibodies

Measurement WavelengthAnalytePurposeReference
280 nmProtein/AntibodyConcentration determination thermofisher.comthermofisher.comrsc.org
309-310 nmDBCOQuantification of incorporated DBCO interchim.frthermofisher.comthermofisher.comrsc.orgbroadpharm.com

The degree of labeling can be controlled by adjusting the molar excess of the DBCO-NHS ester used in the reaction with the protein. thermofisher.comthermofisher.comnih.gov Higher molar excesses generally lead to higher degrees of labeling, although optimization is often required to achieve the desired DOL without causing protein precipitation or denaturation. thermofisher.comthermofisher.comnih.gov For instance, studies have shown that increasing molar excesses of DBCO-STP ester resulted in increasing degrees of DBCO labeling on an antibody. rsc.org However, very high molar ratios of DBCO to antibody can lead to protein or DBCO precipitation, reducing the reaction yield. nih.gov

Besides UV-Vis spectroscopy, other methods can be used depending on the nature of the modified substrate. For substrates where UV-Vis is not suitable, such as mineral materials, alternative approaches like elemental analysis, derivatization with a chromophore or fluorophore, or potentially solid-state NMR (if available) might be considered, although these can be challenging, especially at low incorporation rates. researchgate.net For liposomes modified with DBCO-PEG4-NHS ester, a quantitative assay using anthracene-azide has been reported, where the fluorescence emission upon reaction with anthracene-azide is proportional to the number of DBCO groups on the surface. researchgate.net

Monitoring the progress of the SPAAC reaction between the DBCO-modified substrate and an azide-containing molecule can also indirectly provide information about the accessible and reactive DBCO groups. Techniques like UV-Vis spectroscopy can track the decrease in DBCO absorbance at ~310 nm as it reacts with the azide. aatbio.com Size exclusion chromatography (SEC) can also be used to monitor the click reaction by separating the reactants and product based on size. rsc.org

Challenges and Emerging Research Directions in Dbco Coonhs Ester Chemistry

Development of Novel DBCO Analogues with Enhanced Reactivity or Tunable Specificity

The development of novel DBCO analogues is an active area of research aimed at improving the reaction kinetics, biocompatibility, and specificity of copper-free click chemistry. While DBCO is one of the most reactive cyclooctynes for SPAAC, there is a continuous effort to create analogues with even faster reaction rates, particularly for applications requiring rapid labeling or conjugation in complex biological environments bocsci.comwikipedia.org.

Modifications to the DBCO structure can influence its strain and electronic properties, thereby affecting its reactivity with azides. Researchers are synthesizing and evaluating new cyclooctyne (B158145) derivatives to identify those with enhanced reaction kinetics under physiological conditions.

Furthermore, developing analogues with tunable specificity is important for applications where selective labeling of certain biomolecules or sites is desired. This could involve incorporating functional groups that direct the analogue to specific cellular compartments or interact with particular biomolecular features prior to the click reaction. While the inherent bioorthogonality of the DBCO-azide reaction provides high specificity compared to reactions that interact with native biological functionalities, controlling the site of conjugation on a complex molecule like a protein remains a challenge that could be addressed by analogue design.

Integration of DBCO-COONHS Ester Chemistry with Orthogonal Chemical Reactions

Integrating this compound chemistry with other orthogonal chemical reactions is a powerful strategy for creating complex biomolecular constructs and performing multi-step labeling or modification. Orthogonal reactions are those that can be carried out simultaneously or sequentially within the same system without interfering with each other. The bioorthogonal nature of the DBCO-azide click reaction makes it an excellent candidate for such integrations, as DBCO and azides are generally unreactive with functional groups commonly found in biological systems broadpharm.cominterchim.fr.

This compound provides a handle for conjugating to primary amines, while the resulting DBCO-modified molecule can then participate in a click reaction with an azide-functionalized partner. This allows for a two-step conjugation process where the NHS ester reaction is performed first, followed by the click reaction.

Examples of integrating DBCO chemistry with other reactions include combining SPAAC with enzymatic ligations for site-specific protein immobilization chinesechemsoc.org. Another area of integration involves using photocleavable linkers in conjunction with DBCO-NHS ester, allowing for the controlled release of conjugated molecules upon irradiation with UV light axispharm.comaxispharm.com. This adds another layer of control to bioconjugation strategies. The ability of DBCO to not react with tetrazines allows for orthogonal conjugation with azides and trans-cyclooctenes with tetrazines, enabling multi-component labeling lumiprobe.com.

Scale-Up and Industrial Applications of this compound Chemistry

The increasing demand for bioconjugates, particularly in the pharmaceutical industry for the development of ADCs and other targeted therapeutics, necessitates the development of efficient and cost-effective methods for the large-scale synthesis and application of reagents like this compound. Scaling up the synthesis of strained alkynes like DBCO has historically been challenging, often involving complex routes and purifications wikipedia.org.

Research is focused on developing improved synthetic methodologies for DBCO and its derivatives that are amenable to large-scale production, minimizing the need for laborious purification steps like chromatography acs.org. Optimizing reaction conditions and developing robust synthetic routes are crucial for reducing manufacturing costs and increasing yields at scale.

Industrial applications of this compound chemistry extend beyond pharmaceuticals to include the development of diagnostic agents, biomaterials, and research tools. The ability to perform efficient and specific conjugations under mild conditions is highly valuable in these areas. As the demand for click chemistry-enabled products grows, the focus on developing scalable and economically viable synthetic processes for key reagents like this compound will become increasingly important. Companies are offering large-scale bioconjugation services, indicating the growing industrial relevance of this chemistry njbio.com.

Advanced Applications in Complex Biological Systems and In Vivo Research

The biocompatibility and bioorthogonal nature of this compound chemistry make it particularly well-suited for advanced applications in complex biological systems, including live cells and whole organisms bocsci.combroadpharm.comconju-probe.com. The ability to perform click reactions without a cytotoxic catalyst is a major advantage for in vivo studies.

Current research is exploring the use of this compound for various applications in biological settings, such as:

Intracellular imaging and labeling: Labeling specific proteins or other biomolecules within living cells to study their localization, dynamics, and interactions chemicalbook.com.

Targeted drug delivery: Conjugating therapeutic agents to targeting molecules (e.g., antibodies or peptides) using DBCO click chemistry for specific delivery to diseased cells or tissues axispharm.comchemimpex.com. This is a major area for ADC development chemimpex.commedchemexpress.com.

In vivo imaging and diagnostics: Developing probes and contrast agents that can be delivered and activated in vivo through click chemistry for diagnostic imaging chemimpex.com.

Studying dynamic biological processes: Using click chemistry to label molecules involved in dynamic processes like protein synthesis or lipid metabolism in real-time in living systems conju-probe.com.

Creating complex biomolecular assemblies: Utilizing the specificity of the DBCO-azide reaction to assemble multi-component structures, such as protein-nucleic acid conjugates or functionalized nanoparticles, within biological environments chinesechemsoc.orgglenresearch.comsigmaaldrich.com.

Challenges in these advanced applications include efficient delivery of the reagents to the target site, minimizing off-target reactions, and ensuring the stability and activity of the conjugated biomolecules in the complex in vivo environment. Research is ongoing to develop new delivery strategies, more stable and reactive DBCO analogues, and improved methods for purifying and characterizing bioconjugates for in vivo use. The use of PEGylated DBCO reagents can improve solubility and biocompatibility for in vivo applications axispharm.combiochempeg.com.

Q & A

Basic Research Questions

Q. What characterization techniques are essential for confirming DBCO-COONHS ester purity and structural integrity in synthetic workflows?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the presence of the DBCO (dibenzocyclooctyne) and NHS ester moieties. High-performance liquid chromatography (HPLC) with a photodiode array detector can assess purity (>95% recommended for bioconjugation applications). Mass spectrometry (MS) confirms molecular weight accuracy (±1 Da tolerance). For quantitative analysis, integrate UV-vis spectroscopy to measure NHS ester activation efficiency (absorbance at 260–280 nm) .

Q. How can researchers ensure efficient conjugation of this compound to amine-containing biomolecules (e.g., proteins, peptides)?

  • Methodology : Optimize pH (8.0–9.0) and buffer composition (e.g., PBS or HEPES) to stabilize the NHS ester’s reactivity. Conduct a molar ratio titration (e.g., 1:5 to 1:20 DBCO:biomolecule) to balance conjugation efficiency with minimal cross-linking. Validate using SDS-PAGE or size-exclusion chromatography to confirm monodisperse product formation. Quench unreacted NHS esters with tris(hydroxymethyl)aminomethane (Tris) buffer post-conjugation .

Q. What are the critical stability considerations for storing this compound solutions?

  • Methodology : Store lyophilized this compound at –20°C in anhydrous conditions. For aqueous solutions, prepare fresh and use within 4 hours to prevent hydrolysis. Monitor degradation via HPLC; NHS ester half-life in pH 7.4 buffers is typically <1 hour. Add organic solvents (e.g., DMSO) to stock solutions to slow hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation using systematic experimental design?

  • Methodology : Apply the Taguchi method (orthogonal array design) to evaluate parameters like pH, temperature, molar ratio, and solvent polarity. Use signal-to-noise (S/N) ratios to identify "larger-the-better" conditions for yield maximization. For example, a 3-level L9 orthogonal array (4 parameters, 9 experiments) can reduce trial numbers while capturing interaction effects. Post-optimization, validate with ANOVA to rank parameter significance (e.g., pH contributes 60% variance vs. temperature at 20%) .

Q. How should researchers address contradictory data in DBCO-based click chemistry efficiency across different biomolecule substrates?

  • Methodology : Perform a systematic error analysis:

  • Assay validation : Compare fluorescence-based quantification (e.g., azide-fluorophore probes) with LC-MS to resolve discrepancies in labeling efficiency.
  • Controlled variables : Isolate factors like biomolecule steric hindrance or solvent dielectric constant.
  • Replicate studies : Conduct triplicate experiments under identical conditions to rule out stochastic outliers.
  • Meta-analysis : Cross-reference findings with published datasets (e.g., DBCO-azide kinetics in proteins vs. oligonucleotides) to identify substrate-specific trends .

Q. What strategies enhance reproducibility when scaling up this compound conjugation for in vivo applications?

  • Methodology :

  • Process documentation : Record exact lyophilization cycles, solvent lot numbers, and humidity levels during synthesis.
  • Quality control : Implement inline FTIR to monitor NHS ester activation in real-time.
  • Inter-lab validation : Share protocols with collaborators using standardized reagents (e.g., Sigma-Aldlotch DBCO benchmarks) and cross-validate using orthogonal techniques like SPR (surface plasmon resonance) .

Q. How should researchers formulate hypotheses for novel this compound applications (e.g., targeted drug delivery)?

  • Methodology : Use the PICO framework:

  • Population : Cancer cells overexpressing a specific receptor.
  • Intervention : DBCO-functionalized nanoparticles conjugated to receptor-targeting peptides.
  • Comparison : Non-targeted DBCO carriers.
  • Outcome : Tumor accumulation efficiency measured via PET imaging.
  • Theoretical basis : Leverage prior studies on DBCO-azide bioorthogonal kinetics (second-order rate constants ~0.1–1.0 M⁻¹s⁻¹) to predict in vivo labeling windows .

Data Analysis & Reporting

Q. How can researchers statistically analyze variable contributions in this compound conjugation experiments?

  • Methodology : Use multivariate regression or principal component analysis (PCA) to deconvolute factors like temperature, pH, and reactant concentration. For Taguchi-designed experiments, calculate percentage contributions via ANOVA (e.g., catalyst concentration contributes >75% variance in esterification yield) .

Q. What are best practices for documenting this compound experimental protocols in publications?

  • Methodology :

  • Structured reporting : Include detailed synthesis steps, NMR/HPLC spectra, and raw yield data in supplementary materials.
  • Reproducibility checklist : Specify equipment calibration (e.g., HPLC column lot), buffer preparation protocols, and error margins.
  • Ethical compliance : Disclose any modifications to established safety protocols for NHS ester handling .

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